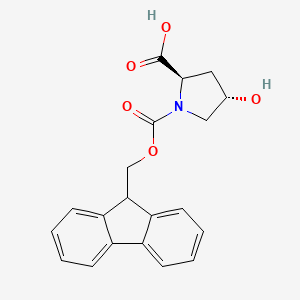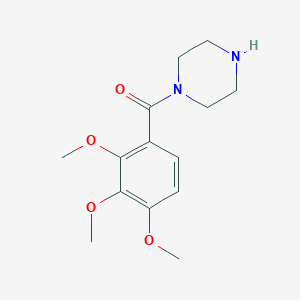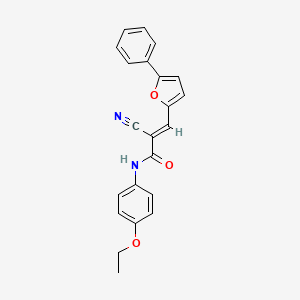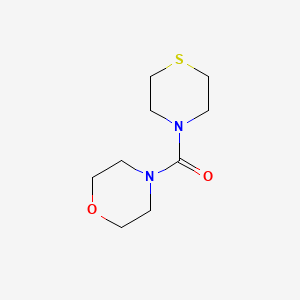![molecular formula C9H15NO2 B2852170 Methyl 5-azaspiro[3.4]octane-6-carboxylate CAS No. 1779647-65-2](/img/structure/B2852170.png)
Methyl 5-azaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-azaspiro[3.4]octane-6-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized using different methods.4]octane-6-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl 5-azaspiro[3.4]octane-6-carboxylate is not well understood. However, studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that Methyl 5-azaspiro[3.4]octane-6-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to exhibit neuroprotective effects in animal models of neurological disorders. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-azaspiro[3.4]octane-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on Methyl 5-azaspiro[3.4]octane-6-carboxylate. One direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of novel natural products and bioactive molecules. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its potential biological targets. Finally, research is needed to optimize the synthesis and purification of Methyl 5-azaspiro[3.4]octane-6-carboxylate for its potential use in various applications.
Méthodes De Synthèse
Methyl 5-azaspiro[3.4]octane-6-carboxylate has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 1,4-dichlorobutane with 2-pyrrolidone in the presence of a base and a catalyst to produce the desired product. The multi-step synthesis method involves the reaction of 1,4-dichlorobutane with 2-pyrrolidone to produce the intermediate, which is then converted to the final product using various reagents and catalysts.
Applications De Recherche Scientifique
Methyl 5-azaspiro[3.4]octane-6-carboxylate has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has also been used as a building block for the synthesis of various natural products and bioactive molecules. In material science, Methyl 5-azaspiro[3.4]octane-6-carboxylate has been used as a precursor for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
methyl 5-azaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-9(10-7)4-2-5-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWSLKRNVNVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(N1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)

![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)


![3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2852096.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2852098.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1,5-dimethyl-1H-pyrazole-3-carboxylate](/img/structure/B2852100.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)



